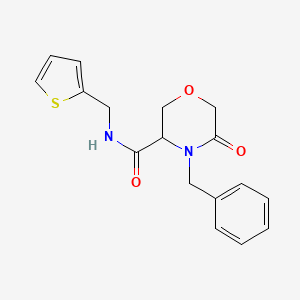

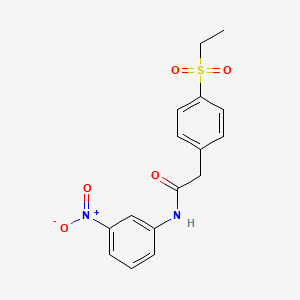

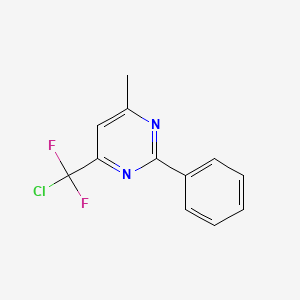

![molecular formula C22H13F2N3 B2999740 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-39-4](/img/structure/B2999740.png)

6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluoroquinolones are a type of nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of fluoroquinolones involves various approaches. One of the commonest approaches used in drug discovery is the chemical modification of quinoline, resulting in improved therapeutic effects . For example, the chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones gives rise to various useful 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles .Molecular Structure Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

The reaction of fluoroquinolones distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope, and gram-scalability .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Fluorescent Materials Research into pyrazoloquinoline derivatives has highlighted their potential in organic electronics, specifically in light-emitting devices. These compounds, characterized by their efficient fluorescence, are suitable for use as organic fluorescent materials. The study of optical absorption and fluorescence spectra of these derivatives indicates their potential as blue-green fluorescence emitters, which could be utilized in luminescent and electroluminescent applications (Gąsiorski et al., 2018).

Fluorescence Sensing and Molecular Logic Gates Amino derivatives of pyrazoloquinoline have been studied for their photophysical properties, showing solvatochromism, acidochromism, and solid-state fluorescence. These properties enable their application in molecular logic gates, where the pH-dependent fluorescence can be utilized for binary on-off responses or as multilevel logic gates. This opens avenues for developing new types of sensors and switches based on these compounds (Uchacz et al., 2016).

Biochemical Applications and Cell Imaging Pyrazoloquinoline derivatives have also found applications in biochemical research, particularly in cell imaging. The synthesis of novel derivatives and their interactions with proteins demonstrate their potential as fluorophores for mammalian cell imaging. These compounds exhibit staining properties in cultured cells, binding with protein molecules, which can be leveraged for various imaging and diagnostic purposes in biological and medical research (Majumdar et al., 2014).

Photophysical and Electrochemical Properties The influence of fluorine on photophysical and electrochemical properties of pyrazoloquinoline derivatives has been analyzed, revealing that fluorine substitution affects fluorescence quantum efficiency, HOMO and LUMO levels, and the basicity of the molecule. These changes enhance the resistance to proton donors and preserve high fluorescence yield under certain conditions, which could be beneficial for developing fluorescent dyes and sensors (Szlachcic & Uchacz, 2018).

Wirkmechanismus

Target of Action

Similar compounds such as fluoroquinolones are known to inhibit bacterial dna-gyrase , which is crucial for bacterial DNA replication.

Mode of Action

It’s worth noting that fluoroquinolones, which share a similar structure, work by inhibiting bacterial dna-gyrase, thereby preventing dna replication and ultimately leading to bacterial death .

Biochemical Pathways

It’s known that fluoroquinolones inhibit the function of bacterial dna-gyrase, which is a key enzyme in the dna replication pathway .

Pharmacokinetics

Fluoroquinolones, which share a similar structure, are known for their enhanced penetration ability through cell membranes , which could suggest good bioavailability.

Result of Action

Similar compounds such as fluoroquinolones are known to have a high antibacterial activity due to their effects on bacteria reproduction by inhibiting bacterial dna-gyrase .

Action Environment

It’s worth noting that the choice of solvent can be an important environmental factor in the synthesis of similar compounds .

Zukünftige Richtungen

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . This suggests that there is ongoing interest in the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Eigenschaften

IUPAC Name |

6-fluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F2N3/c23-15-11-9-14(10-12-15)20-18-13-25-21-17(7-4-8-19(21)24)22(18)27(26-20)16-5-2-1-3-6-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJUAXGXIVKTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

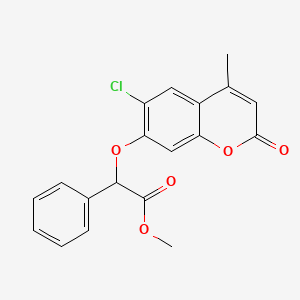

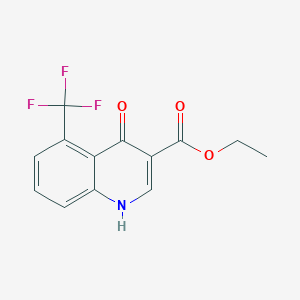

![N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2999660.png)

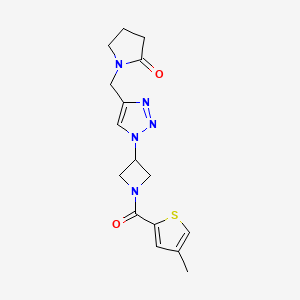

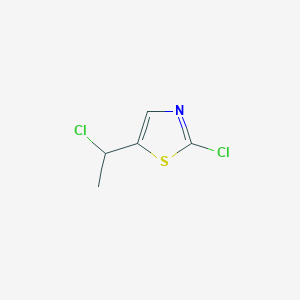

![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)

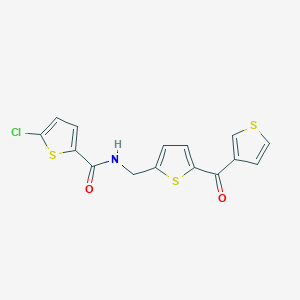

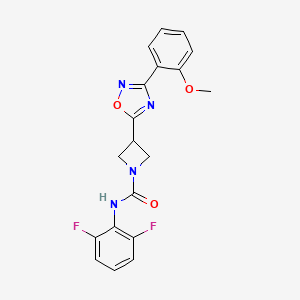

![6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2999672.png)

![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2999680.png)